

An In-depth Technical Guide to the Mechanism of Action of DEG-35

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Compound of Interest

Compound Name: DEG-35

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of **DEG-35**, a novel dual degrader of Ikaros family zinc finger protein 2 (IKZF2) and casein kinase 1 alpha (CK1 α). The information presented herein is intended for an audience with a background in cellular and molecular biology, pharmacology, and oncology.

Core Mechanism of Action

DEG-35 is a cereblon (CRBN)-dependent molecular glue degrader.^{[1][2]} Its primary mechanism involves hijacking the E3 ubiquitin ligase complex containing CRBN to induce the ubiquitination and subsequent proteasomal degradation of its target proteins, IKZF2 and CK1 α .^{[3][4]} This dual degradation has shown significant anti-proliferative effects in acute myeloid leukemia (AML) cells.^{[1][3][5]}

The process begins with **DEG-35** inducing a strong ternary complex between CRBN and either IKZF2 or CK1 α .^[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target proteins. The polyubiquitinated IKZF2 and CK1 α are then recognized and degraded by the proteasome. The degradation of these targets leads to downstream effects, including the blockage of cell growth, induction of myeloid differentiation, and activation of the p53-dependent apoptosis pathway.^{[2][3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **DEG-35**.

Table 1: Degradation Potency of **DEG-35**

Target	DC50	Cell Line Context
CK1α	1.4 nM	Not specified
IKZF2	4.4 nM	Not specified

DC50: Half-maximal degradation concentration.[\[2\]](#)

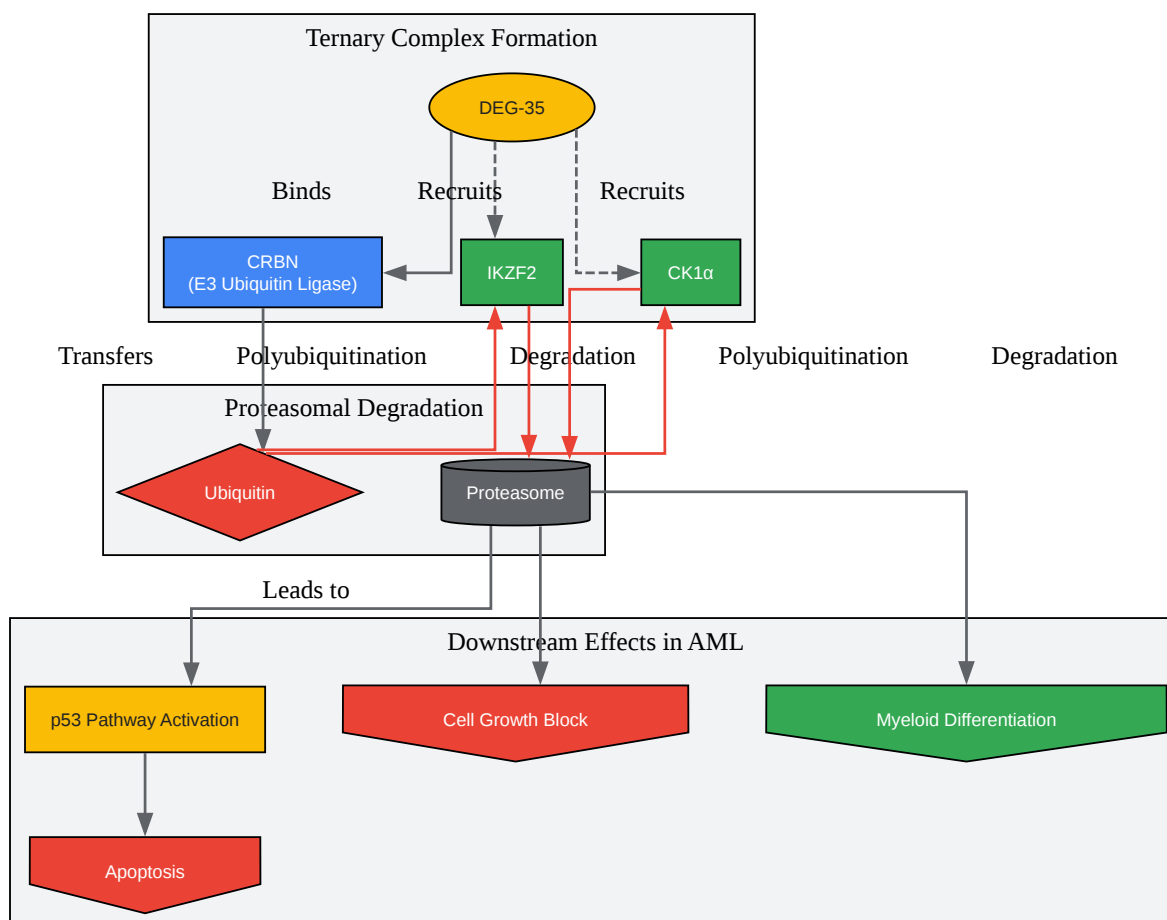
Table 2: Binding Affinity of **DEG-35** for CRBN

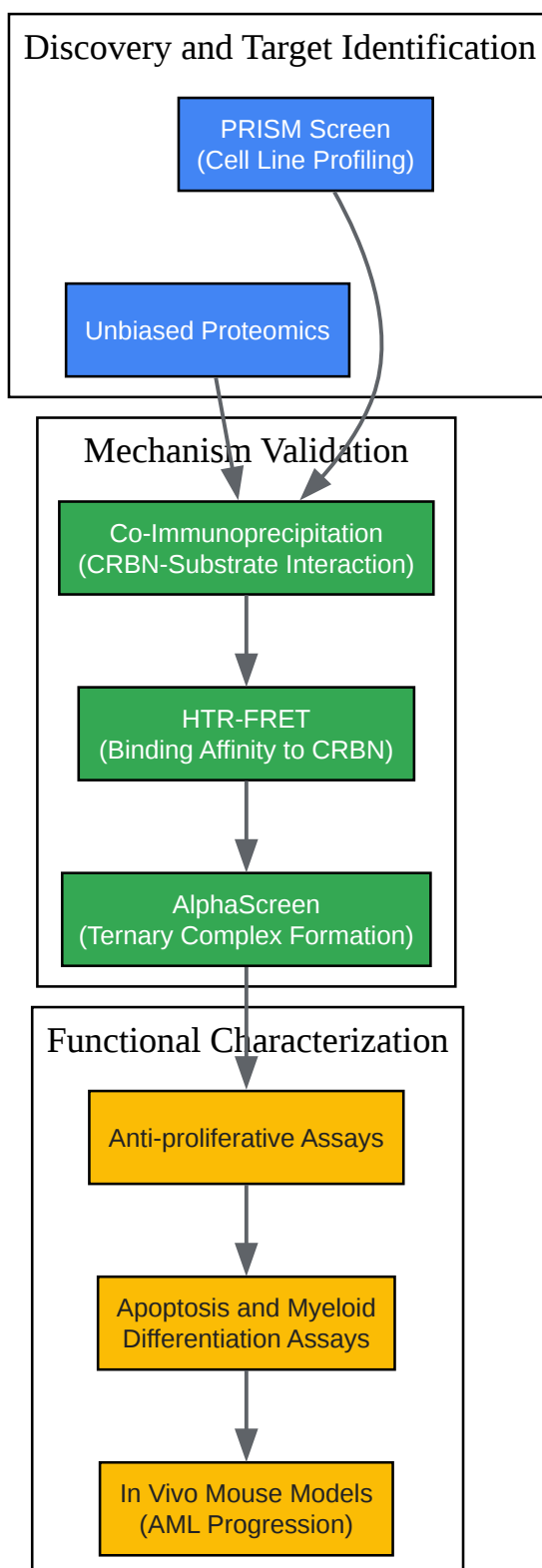
Compound	KD for CRBN	Method
DEG-35	472.6 nM	HTR-FRET
Lenalidomide	804.7 nM	HTR-FRET

KD: Dissociation constant, a measure of binding affinity. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer.[\[3\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **DEG-35** and the general workflow for its characterization.





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